3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride is a synthetic compound with significant interest in medicinal chemistry. It is classified as a tetrahydroindazole derivative, which has been studied for its potential therapeutic applications, particularly in relation to sigma receptor interactions. The compound's chemical structure includes a piperidine moiety, contributing to its pharmacological properties.
The compound is cataloged under the CAS number 2377033-31-1 and has a molecular formula of C12H20ClN3. It is often utilized as a building block in organic synthesis and drug development due to its unique structural features and biological activity. This compound falls under the broader category of indazole derivatives, which are known for various biological activities including anti-cancer and neuroprotective effects .
The synthesis of 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride typically involves several key steps:
These methods can vary based on specific reaction conditions and starting materials, but they typically utilize standard organic synthesis techniques such as refluxing in solvents or employing catalytic systems to facilitate reactions .
The molecular structure of 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride can be represented as follows:
The structure features a bicyclic indazole system fused with a piperidine ring, which plays a critical role in its biological activity .
3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for exploring structure-activity relationships and optimizing pharmacological profiles .
The mechanism of action for 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride primarily revolves around its interaction with sigma receptors. Research indicates that compounds within this class exhibit selective binding affinity for sigma-2 receptors, which are implicated in various neurological disorders and cancer pathways.
The binding affinity and selectivity are crucial for developing new therapeutic agents targeting these receptors. Studies have shown that modifications to the tetrahydroindazole core can significantly influence receptor interactions and biological outcomes .
The physical properties of 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride include:
Chemical properties include:
These properties make it suitable for various applications in pharmaceutical formulations .
3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride has several applications in scientific research:
The synthesis of 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride requires sequential construction and coupling of two heterocyclic systems. Two primary strategies dominate the literature:
Optimization Challenges and Solutions:
Table 1: Comparison of Key Synthetic Pathways to the Tetrahydroindazole-Piperidine Core
Synthetic Strategy | Key Starting Materials | Critical Step Conditions | Overall Yield Range | Primary Limitations |
---|---|---|---|---|
Cyclohexanone Hydrazone | N-Boc-4-Piperidone, Cyclohexane-1,3-dione | AcOH/H₂SO₄, Reflux, 6-18h | 25-45% (3 steps) | Mixture of regioisomers possible; Moderate yields |
Reductive Amination | 3-Formyl- (or 3-Halo-) THI, N-Boc-4-Aminopiperidine | NaBH₃CN, DCM/MeOH, AcOH, RT, 12-24h | 35-60% (4 steps) | Requires pre-functionalized THI; Extra steps |
Direct C-H Amination | Protected 4,5,6,7-THI, N-Protected Piperidine | CuBr/L-Proline, K₂CO₃, DMSO, 110°C, 24h [10] | 15-30% (Direct) | Low yields; Limited substrate scope |
Achieving precise regiocontrol during functionalization is critical for generating analogs and optimizing properties.
Table 2: Strategies for Regioselective Functionalization of the Core Molecule
Modification Target | Reaction Type | Key Reagents/Conditions | Regioselectivity Driver | Common Applications |
---|---|---|---|---|
Indazole N1 | Alkylation | NaH/KHMDS, Alkyl Halide, THF/DMF, 0°C-RT | Kinetic deprotonation of favored 1H-tautomer | Solubility modulation, Prodrug formation |
Indazole N2 | Arylation | CuBr (10-20 mol%), DMEDDA (20-30 mol%), K₂CO₃, Toluene/DMSO, 100-110°C, 24h [2] [10] | Copper catalyst coordination overcoming tautomeric preference | Introduction of aromatic pharmacophores |
Piperidine N | Reductive Amination | Aldehyde/Ketone, NaBH₃CN/STAB, DCM/MeOH, AcOH (cat.), RT | Superior nucleophilicity of aliphatic piperidine N | Introduction of diverse amines for SAR exploration |
Piperidine N | Acylation/Sulfonylation | Acyl Chloride/Sulfonyl Chloride, TEA/DIPEA, DCM/THF, 0°C-RT | Superior nucleophilicity of aliphatic piperidine N | Amide/sulfonamide bioisosteres, Prodrugs |
The final hydrochloride salt formation is crucial for stability, crystallinity, and purification of this pharmaceutical intermediate.
Table 3: Solvent Systems and Techniques for Hydrochloride Salt Formation & Crystallization
Salt Formation Method | Typical Solvent System | Advantages | Disadvantages/Challenges | Crystallization Technique |
---|---|---|---|---|
HCl (g) | Et₂O, THF, Dioxane (anhyd.) | High purity, Anhydrous salt likely | Specialized equipment, Safety (gas handling) | Slow evaporation, Anti-solvent addition |
HCl (dioxane) | Dioxane, THF, DCM, EtOAc | Convenient, Controlled stoichiometry | Dioxane toxicity concerns, May incorporate solvent | Anti-solvent addition (MTBE, Heptane), Cooling |
Aqueous HCl | IPA/H₂O, EtOH/H₂O, Acetone/H₂O | Simple, Inexpensive | Risk of hydrates, Oiling out possible | Slow concentration/cooling, Seeding critical |
Aqueous HCl | Neat H₂O | Green solvent | Poor free base solubility, High solubility of salt | Difficult crystallization, Often requires lyophilization |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: